molecular formula C7H5Cl2N3 B8315573 2,6-Dichlorobenzyl azide

2,6-Dichlorobenzyl azide

Cat. No.: B8315573
M. Wt: 202.04 g/mol
InChI Key: ORIMWFSTFMIQOL-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl azide (C₇H₄Cl₂N₃) is a halogenated aromatic azide characterized by two chlorine substituents at the ortho positions of the benzyl group and an azide (-N₃) functional group. This compound is synthesized via azidation of 2,6-dichlorobenzyl chloride or bromide, often employing sodium azide (NaN₃) under nucleophilic substitution conditions (Figure S2, ). The reaction typically proceeds with high yields (99% reported in ) due to the electron-withdrawing effects of the chlorine atoms, which enhance the electrophilicity of the benzylic carbon. Its structural features make it a versatile intermediate in click chemistry, Staudinger reactions, and drug design, particularly in the synthesis of triazole derivatives and protease inhibitors .

Chemical Reactions Analysis

Staudinger Reaction

The Staudinger reaction is a significant transformation involving azides. In this context, 2,6-dichlorobenzyl azide can react with triarylphosphines to form stable aza-ylides. This reaction is notable for its efficiency and selectivity:

  • General Reaction :

R N3+Ph3PR P N Ph2+other products\text{R N}_3+\text{Ph}_3\text{P}\rightarrow \text{R P N Ph}_2+\text{other products}

  • Example Findings :

Research indicates that the reaction proceeds rapidly under mild conditions and has been applied in bioconjugation strategies in living cells .

Copper-Catalyzed Cycloaddition

Another important reaction involving this compound is its participation in copper-catalyzed cycloaddition reactions with terminal alkynes to form 1,2,3-triazoles:

  • General Reaction :

R N3+C HCuTriazole\text{R N}_3+\text{R }\equiv \text{C H}\xrightarrow{\text{Cu}}\text{Triazole}

This reaction is characterized by its high selectivity and the stability of the resulting triazole product .

Reduction Reactions

The reduction of this compound can be achieved using various reducing agents. Notably, catalytic Staudinger reduction has been investigated:

  • Catalyst : Triarylphosphine

  • Conditions : Room temperature

  • Product : The corresponding amine (e.g., 2,6-dichlorobenzylamine)

Research shows that this reduction can yield high purity products efficiently .

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 2,6-dichlorobenzyl azide with high purity and yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,6-dichlorobenzyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. A reported protocol achieved a 99% isolated yield by reacting 2,6-dichlorobenzyl chloride (4.0 mmol) with NaN₃ (5.2 mmol) at 80°C for 6 hours . The product is purified via column chromatography (EtOAc/n-heptane = 1:9, Rf = 0.60) and confirmed by ¹H/¹³C NMR (e.g., δ 4.68 ppm for CH₂-N₃) and GC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • GC-MS : To confirm molecular weight (m/z ≈ 211 for [M]⁺) and fragmentation patterns .
  • NMR : ¹H NMR shows a singlet for the azide CH₂ group (δ ~4.68 ppm), while aromatic protons appear as multiplets (δ 7.23–7.41 ppm). ¹³C NMR confirms the azide carbon at δ ~49.2 ppm .
  • SPME-GC-MS/MS : For trace analysis in complex matrices, though validated for structurally related chlorinated benzyl alcohols .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to the instability of organic azides, use explosion-proof equipment, avoid shock/friction, and store at low temperatures (<0°C) in inert atmospheres. PPE includes N95 masks, gloves, and eye protection. Quenching with sodium thiosulfate is recommended for spills .

Advanced Research Questions

Q. How does the substitution pattern (2,6-dichloro vs. 2,4-dichloro) influence the reactivity of benzyl azides in click chemistry or Staudinger reactions?

  • Methodological Answer : Comparative docking studies on analogous 2,6-dichlorobenzyl derivatives reveal that chlorine positioning affects steric and electronic interactions. For example, 2,6-dichloro substitution enhances π-π stacking with aromatic residues (e.g., Tyr201 in collagenase) compared to 2,4-dichloro analogs, as shown by Gibbs free energy differences (−6.5 vs. −6.4 kcal/mol) . This suggests this compound may exhibit distinct regioselectivity in CuAAC reactions or ligand-protein binding.

Q. Can mechanochemical methods replace traditional solvent-based synthesis for this compound?

  • Methodological Answer : Emerging protocols using copper beads in ball mills demonstrate solvent-free azidation of benzyl halides. While not yet reported for this compound, analogous reactions (e.g., 2,6-difluorobenzyl azide) achieve >90% conversion in 30 minutes via solid-state grinding. This approach reduces hazardous waste and improves atom economy .

Q. How can this compound be utilized in synthesizing lipophilic prodrugs or bioactive conjugates?

  • Methodological Answer : The azide serves as a precursor for Huisgen cycloaddition to generate triazole-linked prodrugs. For example, coupling with alkynylated folate analogs (e.g., leucovorin) via Cu(I)-catalyzed click chemistry yields lipophilic diesters with enhanced blood-brain barrier permeability, as demonstrated for 2,6-dichlorobenzyl esters .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 4–9) show rapid decomposition at >40°C, releasing HN₃ and forming 2,6-dichlorobenzyl alcohol as a primary byproduct. LC-MS/MS monitoring at 25°C reveals a half-life of <24 hours in aqueous media, necessitating anhydrous storage .

Q. How do computational models predict the ligand-binding efficiency of this compound derivatives in enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using collagenase (PDB: 1HOV) as a model system predicts that the 2,6-dichloro moiety enhances binding via halogen bonds with Gln215 (bond length ~1.96 Å) and π-π interactions with Tyr201. Free energy perturbation (FEP) calculations further validate these predictions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 2,4-Dichlorobenzyl Azide

  • Reactivity : The position of chlorine substituents significantly impacts reactivity. 2,6-Dichlorobenzyl azide exhibits faster azide formation compared to 2,4-dichloro analogs due to steric and electronic effects. The 2,6-substitution pattern creates a linear geometry that facilitates nucleophilic attack, whereas the 2,4-isomer may experience steric hindrance from adjacent substituents.
  • Application in Drug Synthesis: In collagenase inhibitors, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (derived from this compound) shows an IC₅₀ of 1.31 mM, marginally lower than the 2,4-dichloro analog (IC₅₀ = 1.48 mM). Docking studies reveal that the 2,6-isomer forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, enhancing binding affinity .

Comparison with Benzyl Azide

  • Electrophilicity: Benzyl azide (C₆H₅CH₂N₃) lacks electron-withdrawing groups, resulting in slower azide formation (e.g., <50% yield in non-optimized conditions). In contrast, this compound achieves near-quantitative yields under mild conditions ().
  • Lipophilicity : The logP value of this compound (estimated 3.2) is significantly higher than benzyl azide (logP ~1.5), enhancing its solubility in organic solvents for applications like esterification ().

Antiviral and Protease Inhibition

  • Antiviral Activity : Derivatives of this compound, such as 6-(2,6-dichlorobenzyl)-substituted indazoles, exhibit potent antiviral activity compared to 6-(4-fluorobenzyl) analogs, which are inactive (). The dichloro substitution likely improves target binding through hydrophobic interactions.
  • Collagenase Inhibition: As noted in -dichlorobenzyl derivatives exhibit lower IC₅₀ values than non-halogenated analogs, attributed to enhanced π–π stacking with Tyr201 (4.249 Å interaction distance).

Physicochemical Properties

Property This compound Benzyl Azide 2,4-Dichlorobenzyl Azide
Molecular Weight (g/mol) 217.07 135.16 217.07
Melting Point Oil (pale yellow) Liquid Oil
logP ~3.2 ~1.5 ~3.0
IC₅₀ (Collagenase) 1.31 mM Not reported 1.48 mM
Synthetic Yield 99% () <50% 85–90%

Key Research Findings

Esterification Efficiency : 2,6-Dichlorobenzyl esters form more rapidly than benzyl or 2,4-dichlorobenzyl esters due to the high reactivity of 2,6-dichlorobenzyl bromide. This reactivity minimizes side reactions in folic acid esterification ().

Click Chemistry Applications : The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing triazoles with antimicrobial properties. Substituted triazoles derived from this compound show higher activity than those from benzyl azide ().

Thermodynamic Stability : Docking studies indicate that 2,6-dichlorobenzyl derivatives exhibit lower Gibbs free energy (-6.5 kcal/mol) compared to 2,4-isomers (-6.4 kcal/mol), correlating with improved bioactivity .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2-(azidomethyl)-1,3-dichlorobenzene

InChI

InChI=1S/C7H5Cl2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2

InChI Key

ORIMWFSTFMIQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 g (0.1 mol) of 2,6-dichlorobenzyl bromide in 50 ml of dimethyl sulphoxide are added at room temperature to a suspension of 7.2 g (0.11 mol) of sodium azide in 50 ml of dimethyl sulphoxide and the whole is stirred for 2 hours at room temperature. The mixture is then diluted with 250 ml of water and extracted with cyclohexane and the organic phase is washed several times with water. After drying over sodium sulphate, the cyclohexane is distilled off in vacuo at 50°. 2,6-dichlorobenzyl azide is obtained in the form of a colourless liquid. It is used without further purifification.
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24 g
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichlorobenzylbromide (0.50 g) in dimethylformamide (5 mL) is added sodium azide (0.41 g). The reaction is heated to 55° C. overnight. The resulting solution is cooled to room temperature and is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (0.37 g). 1H NMR (400 MHz, CDCl3) δ 7.45-7.40 (d, 2H), 7.30-7.25 (t, 1H), 4.73 (s, 2H).
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5 mL
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Synthesis routes and methods III

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